molecular formula C6H9N3O2 B11714855 1-ethyl-4-methyl-3-nitro-1H-pyrazole

1-ethyl-4-methyl-3-nitro-1H-pyrazole

Cat. No.: B11714855
M. Wt: 155.15 g/mol
InChI Key: SKQRUQCNVNHDDH-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and a nitro group at position 3. The presence of the ethyl and methyl groups at positions 1 and 4, respectively, adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-ethyl-4-methyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-Ethyl-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, hydrogen gas, palladium on carbon, and sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-4-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-4-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-phenyl-3-methyl-4-nitro-1H-pyrazole and 1-ethyl-3-methyl-4-nitro-1H-pyrazole. These compounds share similar structural features but differ in the substituents attached to the pyrazole ring. The presence of different substituents can influence the reactivity, biological activity, and applications of these compounds .

Similar Compounds

  • 1-Phenyl-3-methyl-4-nitro-1H-pyrazole
  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole
  • 1-Methyl-3-nitro-1H-pyrazole

Each of these compounds has unique properties that make them suitable for specific applications in research and industry.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-ethyl-4-methyl-3-nitropyrazole

InChI

InChI=1S/C6H9N3O2/c1-3-8-4-5(2)6(7-8)9(10)11/h4H,3H2,1-2H3

InChI Key

SKQRUQCNVNHDDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])C

Origin of Product

United States

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